4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde
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Overview
Description
4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde is a compound that features a thiophene ring substituted with a methoxy-methylazetidine group and an aldehyde functional group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde typically involves the heterocyclization of various substrates. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the methoxy-methylazetidine group.
4-(3-Methylazetidin-1-yl)thiophene-2-carbaldehyde: Lacks the methoxy group.
3-Methoxy-4-methylthiophene-2-carbaldehyde: Different substitution pattern on the thiophene ring.
Uniqueness
4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde is unique due to the presence of both the methoxy-methylazetidine group and the aldehyde functional group, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H13NO2S |
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Molecular Weight |
211.28 g/mol |
IUPAC Name |
4-(3-methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2S/c1-10(13-2)6-11(7-10)8-3-9(4-12)14-5-8/h3-5H,6-7H2,1-2H3 |
InChI Key |
NNJKBNLWEIVYIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C2=CSC(=C2)C=O)OC |
Origin of Product |
United States |
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